S1P₁ Receptor Agonist Potency and Selectivity: Cyclopentyloxy vs. Aminopyridine Lead and Other Alkoxy Congeners
In a focused SAR investigation, the cyclopentyloxy-pyridine derivative 45b—synthesised from (6‑cyclopentyloxy‑pyridin‑3‑yl)methanol or its acid precursor—was directly compared with the aminopyridine lead compound 1 and other alkoxy-substituted pyridines [1]. Compound 45b exhibited an S1P₁ EC₅₀ of 0.7 nM and an S1P₃ EC₅₀ of 140 nM, yielding a 200-fold selectivity window. In contrast, the aminopyridine lead 1, while potent, was phototoxic in vitro, a liability absent in 45b [1].
| Evidence Dimension | S1P₁ and S1P₃ receptor activation (EC₅₀) and phototoxicity |
|---|---|
| Target Compound Data | EC₅₀ (S1P₁) = 0.7 nM; EC₅₀ (S1P₃) = 140 nM; phototoxicity = non‑phototoxic |
| Comparator Or Baseline | Aminopyridine lead 1: potent S1P₁ agonist but phototoxic in vitro; other alkoxy pyridines varied in selectivity and PK |
| Quantified Difference | 200‑fold selectivity for S1P₁ over S1P₃; elimination of phototoxicity vs. lead 1 |
| Conditions | In‑vitro S1P₁ and S1P₃ receptor activation assays; in‑vitro phototoxicity (photo irritancy factor, PIF) assay. |
Why This Matters
For procurement, this demonstrates that the cyclopentyloxy building block uniquely enables a non‑phototoxic, highly selective S1P₁ agonist phenotype, directly addressing a key safety deficiency of the aminopyridine series.
- [1] Bolli, M. H.; Lescop, C.; Birker, M.; de Kanter, R.; Hess, P.; Kohl, C.; Nayler, O.; Rey, M.; Sieber, P.; Velker, J.; Weller, T.; Steiner, B. Novel S1P₁ receptor agonists – Part 5: From amino- to alkoxy-pyridines. Eur. J. Med. Chem. 2016, 114, 326–341. DOI: 10.1016/j.ejmech.2016.03.020. View Source
